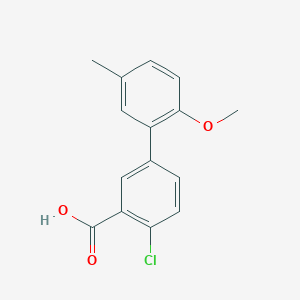
3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, also known as 3-F-4-TFPBA, is a synthetic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular formula of C13H7F5O2 and a molecular weight of 284.18 g/mol. 3-F-4-TFPBA is typically used in its 95% pure form, which is a highly concentrated solution of 3-F-4-TFPBA in a solvent.
科学研究应用
3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is widely used in scientific research, primarily as a research tool to study the structure and function of proteins and enzymes. It is used to study the binding of proteins to small molecules, as well as to study the structure and dynamics of proteins and enzymes. It is also used to study the interaction of proteins with other molecules, such as DNA and lipids. Additionally, 3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is used to study the effects of small molecules on the activity of enzymes and proteins.
作用机制
The mechanism of action of 3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that it works by binding to the active sites of proteins and enzymes, thus inhibiting their activity. Additionally, it is thought to interact with other molecules in the cell, such as DNA and lipids, in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% are not fully understood. However, it is believed that it can inhibit the activity of proteins and enzymes, thus altering the biochemical and physiological processes of the cell. Additionally, it is thought to interact with other molecules in the cell, such as DNA and lipids, in order to modulate their activity.
实验室实验的优点和局限性
The advantages of using 3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments include its high purity, its stability, and its ability to bind to proteins and enzymes. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of 3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for the use of 3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% in scientific research. These include the study of its effects on other molecules, such as DNA and lipids, as well as its potential use in drug discovery and development. Additionally, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further studies into its solubility and stability could lead to the development of new and improved methods of using 3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments.
合成方法
The synthesis of 3-Fluoro-4-(2-trifluoromethylphenyl)benzoic acid, 95% is typically done through a nucleophilic aromatic substitution reaction. This reaction involves the substitution of the hydrogen atom in the benzene ring of 4-(2-trifluoromethylphenyl)benzoic acid with the nucleophilic fluorine atom of 3-fluoro-4-(2-trifluoromethylphenyl)benzoic acid. This reaction is typically done in the presence of a catalyst, such as a strong Lewis acid, and an organic solvent, such as dimethylformamide.
属性
IUPAC Name |
3-fluoro-4-[2-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-7-8(13(19)20)5-6-10(12)9-3-1-2-4-11(9)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDCXWKPZVWVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681448 |
Source


|
| Record name | 2-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261824-88-7 |
Source


|
| Record name | 2-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














